molecular formula C17H21FN4O3S B2466024 4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine CAS No. 2380181-59-7

4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B2466024
CAS No.: 2380181-59-7
M. Wt: 380.44
InChI Key: YEVTUFITTGIWOQ-UHFFFAOYSA-N
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Description

4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 4-methoxybenzaldehyde and ethyl cyanoacetate.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often involving piperazine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can target the pyrimidine core or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and pyrimidine core are key structural features that enable binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Shares the piperazine and pyrimidine structures but differs in functional groups.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring and methoxyphenyl group but has a different core structure.

Uniqueness

4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanesulfonyl group, in particular, may contribute to unique interactions with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

4-(4-ethylsulfonylpiperazin-1-yl)-5-fluoro-6-(4-methoxyphenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-3-26(23,24)22-10-8-21(9-11-22)17-15(18)16(19-12-20-17)13-4-6-14(25-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVTUFITTGIWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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